molecular formula C7H10OS B1266549 2-(Thiophen-2-yl)propan-2-ol CAS No. 5331-62-4

2-(Thiophen-2-yl)propan-2-ol

Cat. No. B1266549
CAS RN: 5331-62-4
M. Wt: 142.22 g/mol
InChI Key: VOTAVQQTGWOIET-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propan-2-ol is a chemical compound with various applications, particularly as an intermediate in pharmaceutical synthesis. It has drawn significant attention in the scientific community for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 2-(Thiophen-2-yl)propan-2-ol or its derivatives involves various methods, including starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde. These methods have distinct process features and are part of ongoing research to optimize the synthesis process for industrial applications (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)propan-2-ol and its derivatives has been extensively studied using techniques like X-ray diffraction. These studies reveal intricate details about the dihedral angles, intermolecular hydrogen bonding, and other structural aspects that determine its chemical behavior and reactivity (Salain et al., 2018).

Chemical Reactions and Properties

2-(Thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including cyclization, condensation, and electrophilic substitution reactions. These reactions are pivotal in synthesizing numerous derivatives with potential applications in different fields (Aleksandrov et al., 2020).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline was synthesized through a process involving the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol. This compound underwent various electrophilic substitution reactions, forming derivatives substituted at the thiophene ring, demonstrating its reactivity and potential for creating diverse chemical structures (Aleksandrov et al., 2020).

  • Substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols were synthesized by cyclization of α-thienyl nitrones in an alkaline medium, indicating the versatility of 2-(Thiophen-2-yl)propan-2-ol in synthesizing heterocyclic compounds (Os'kina & Tikhonov, 2017).

Anticancer Properties

  • Hydroxyl-containing benzo[b]thiophene analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate, exhibited selective anticancer activity against laryngeal cancer cells. The presence of the hydroxyl group was crucial for this activity, and the compounds also influenced antioxidant enzyme activity and induced apoptosis in cancer cells (Haridevamuthu et al., 2023).

Molecular Interactions and Drug Development

  • In the realm of drug development, various derivatives of 2-(Thiophen-2-yl)propan-2-ol were synthesized and evaluated for their interactions with biological targets, such as serotonin receptors, highlighting the compound's potential in medicinal chemistry. For instance, benzo[b]thiophene derivatives with different substituents were synthesized to develop new dual antidepressant drugs, showing promising interactions with serotonin receptors and transporters (Orus et al., 2002).

Fluorescent Biomarkers

  • The compound has been utilized in the development of fluorescent biomarkers, as demonstrated by the synthesis of triazoanilines from cardanol and glycerol. These compounds exhibited low acute toxicity in various biological models, suggesting their potential use in biodiesel quality control without significant environmental or health risks (Pelizaro et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Thiophene-based analogs, like “2-(Thiophen-2-yl)propan-2-ol”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

properties

IUPAC Name

2-thiophen-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTAVQQTGWOIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277426
Record name 2-(thiophen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)propan-2-ol

CAS RN

5331-62-4
Record name 5331-62-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(thiophen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Thiophen-2-yl)propan-2-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
V Sittaramane, J Padgett, P Salter, A Williams… - …, 2015 - Wiley Online Library
In this study the rational design, synthesis, and anticancer activity of quinoline‐derived trifluoromethyl alcohols were evaluated. Members of this novel class of trifluoromethyl alcohols …
B Sümer - 2006 - open.metu.edu.tr
An applicable method for the racemic synthesis of 1,2-amino alcohols having tertiary alcohol moiety was developed. This method can be used as a general method for the synthesis of …
Number of citations: 4 open.metu.edu.tr
D Chen, Y Zhang, X Pan, F Wang… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new rosin‐based amphiphile enables the oxidation of tertiary aromatic alcohols in water under mild conditions. The oxidation process is mediated by β‐scission of alkoxy radicals. Our …
Number of citations: 26 onlinelibrary.wiley.com
E Jafari, DS Kundu, P Chauhan, VPR Gajulapalli… - …, 2018 - thieme-connect.com
The enantioselective vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with trifluoromethyl ketones employing a bifunctional squaramide organocatalyst has been developed. …
Number of citations: 7 www.thieme-connect.com
S Paganelli, R Tassini, O Piccolo - ChemistrySelect, 2022 - Wiley Online Library
Aromatic aldehydes are important intermediates for the synthesis of valuable fine and specialty chemicals and many procedures for their preparation have been developed but, …
I Gupta, R Fröhlich, M Ravikanth - 2008 - Wiley Online Library
A series of thiaphlorins with N 2 S 2 and N 3 S cores have been prepared in decent yields from readily available precursors. The thiaphlorins were characterized by all spectroscopic …
E Matador, D Monge, R Fernández, JM Lassaletta - Green Chemistry, 2016 - pubs.rsc.org
An efficient, scalable and operationally simple one-pot, 2-step strategy for the nucleophilic formylation of trifluoromethyl ketones is presented. The key step is an unprecedented diaza-…
Number of citations: 13 pubs.rsc.org
W Zhang, JT Guo, Y Yu, Z Guan, YH He - Tetrahedron, 2018 - Elsevier
A novel visible light-driven oxidative cascade reaction for the synthesis of β-thiocyanato alcohols via difunctionalization of alkenes is described for the first time. In this protocol inorganic …
Number of citations: 14 www.sciencedirect.com
BA Winn - 2017 - search.proquest.com
Selective targeting of tumors with anticancer agents represents a universally important strategy to improve efficacy and reduce patient side effects. Targeting tumor-associated hypoxia (…
Number of citations: 4 search.proquest.com
A Giugni - 2013 - amsdottorato.unibo.it
In order to match the more stringent environmental regulations, heterogenization of traditional homogeneous processes is one of the main challenges of the modern chemical industry. …
Number of citations: 4 amsdottorato.unibo.it

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